molecular formula C8H11N3S B13907849 5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole

5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole

Cat. No.: B13907849
M. Wt: 181.26 g/mol
InChI Key: HATIOJUWSJJSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with thiophosgene to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with hydrogen peroxide can convert the isothiocyanate group to an isocyanate group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Thiourea or thiocarbamate derivatives.

    Oxidation Products: Isocyanate derivatives.

    Cyclization Products: Various heterocyclic compounds.

Scientific Research Applications

5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

  • 1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole
  • 3-Methyl-1H-pyrazole

Comparison: 5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrazole derivatives

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

5-isothiocyanato-1-methyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C8H11N3S/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3

InChI Key

HATIOJUWSJJSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N=C=S)C

Origin of Product

United States

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